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Compound of Interest

Compound Name:
2,6-Dioxopiperidine-4-

carboxamide

CAS No.: 887583-72-4

Cat. No.: B14139220

Get Quote

Executive Summary & Pharmacological Context
The 2,6-dioxopiperidine ring (glutarimide) is the essential "warhead" responsible for binding to

the tri-tryptophan pocket (Trp380, Trp386, Trp400) of the E3 ligase substrate receptor Cereblon

(CRBN).

Historically, functionalization has focused on the C3 position (as seen in IMiDs). However, the

C4-position (specifically the 4-carboxamide) has emerged as a critical "exit vector" for

designing next-generation PROTACs and molecular glues. This guide analyzes the SAR of this

specific substitution pattern, focusing on:

Binding Topology: How C4-substitution alters the ligand's projection from the CRBN surface.

Hydrolytic Stability: The impact of electron-withdrawing groups at C4 on the glutarimide ring

opening.

Synthetic Accessibility: Protocols for accessing C4-functionalized cores.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b14139220#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14139220?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structure-Activity Relationship (SAR) Analysis
The Glutarimide Pharmacophore (Core Interactions)
The 2,6-dioxopiperidine ring engages in a conserved H-bond network with CRBN. Any

modification, including the 4-carboxamide, must preserve these interactions to maintain affinity.

Interaction Site CRBN Residue Interaction Type SAR Constraint

Imide NH (N1) Glu377 / Trp380 H-Bond Donor
Critical. Alkylation

abolishes binding.

C2-Carbonyl His378 H-Bond Acceptor
Critical. Cannot be

reduced.

C6-Carbonyl Trp380 H-Bond Acceptor
Critical. Cannot be

reduced.

C3-Position Hydrophobic Pocket Van der Waals

Standard vector

(Thalidomide).

Stereosensitive ((S) >

(R)).

C4-Position Solvent Exposed Exit Vector

Focus of this guide.

Allows novel linker

trajectories.

The 4-Carboxamide Vector
Unlike the C3-substituents which project deeply into the substrate-binding groove, the C4-

carboxamide substituent projects outward from the "back" of the glutarimide ring (relative to the

C3 chiral center).

Vectorology: The C4 vector is approximately 120° offset from the C3 vector. This allows

PROTAC linkers to exit the E3 ligase complex at a different angle, potentially reducing steric

clashes with the target protein or accessing unique neosubstrates.

Electronic Effects: The carboxamide is an electron-withdrawing group (EWG). Placing an

EWG at C4 can decrease the electron density of the glutarimide ring.
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Effect: Increases the acidity of the imide NH (lower pKa), potentially strengthening the H-

bond with Glu377/Trp380.

Risk: Excessive electron deficiency can accelerate hydrolytic ring opening (instability)

under physiological pH.

Stereochemical Considerations
While the C4-position in a symmetric 2,6-dioxopiperidine (unsubstituted at C3) is achiral, most

bioactive ligands are di-substituted (e.g., C3-phenyl, C4-carboxamide).

Diastereomers: The cis vs. trans relationship between the C3-pharmacophore and the C4-

carboxamide is vital.

Consensus: The (S)-configuration at C3 is required for CRBN binding. The relative

stereochemistry at C4 must be optimized to ensure the carboxamide does not sterically

occlude the binding pocket.

Mechanism of Action & Signaling Pathway
The primary utility of this scaffold is recruiting the CRL4-CRBN E3 Ligase Complex to

ubiquitinate a target protein.

DOT Diagram: CRL4-CRBN Ubiquitination Pathway
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Caption: Mechanism of CRL4-CRBN mediated protein degradation recruited by 2,6-

dioxopiperidine ligands.

Experimental Protocols
Synthesis of 2,6-Dioxopiperidine-4-carboxamide
Accessing the 4-substituted core requires a different synthetic strategy than the standard

glutamic acid condensation used for thalidomide.

Protocol: Michael Addition - Cyclization Route

Reagents: Citrazinic acid or 3-carbamoyl-pentanedioic acid derivatives.

Step 1 (Activation): Convert 3-carboxamide-pentanedioic acid to the anhydride using acetic

anhydride (

) at reflux (120°C, 2h).

Step 2 (Imidization): React the anhydride with urea or aqueous ammonia (

) at high temperature (160-180°C) to close the glutarimide ring.

Note: This harsh condition often hydrolyzes the amide.

Alternative (Mild):

Start with dimethyl 3-cyanopentanedioate.

Cyclize with

to form the 2,6-dioxopiperidine-4-carbonitrile.

Partial Hydrolysis: Controlled hydrolysis of the nitrile (C4-CN) to the carboxamide (C4-

) using

or enzymatic hydration (Nitrile hydratase) to avoid opening the imide ring.
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TR-FRET CRBN Binding Assay
This assay validates if the C4-modification interferes with CRBN binding.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer between a fluorophore-

labeled CRBN and a tracer ligand (e.g., Thalidomide-BODIPY).

Materials:

Recombinant Human CRBN-DDB1 complex (His-tagged).

Anti-His Tb-cryptate donor antibody.

Thalidomide-Red tracer (Acceptor).

Test Compound: 2,6-Dioxopiperidine-4-carboxamide derivative.[1][2]

Procedure:

Dilute test compounds in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05%

Pluronic F-127).

Add 5 nM CRBN-DDB1 protein and 2 nM Anti-His Tb-donor. Incubate 15 min.

Add 10 nM Thalidomide-Red tracer.

Incubate 60 min at RT in dark.

Read on PHERAstar or EnVision plate reader (Excitation: 337 nm; Emission: 620 nm &

665 nm).

Data Analysis: Calculate FRET ratio (

). Plot % Inhibition vs. log[Compound]. Determine

.[3][4]

Success Criterion:

indicates relevant binding affinity.
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Hydrolytic Stability Assay
Glutarimides are prone to spontaneous hydrolysis. The C4-carboxamide can exacerbate this.

[5]

Preparation: Dissolve compound to 10 mM in DMSO.

Incubation: Dilute to 10 µM in PBS (pH 7.4) and Human Plasma.

Sampling: Aliquot at t = 0, 1, 2, 4, 8, 24 hours. Quench with cold Acetonitrile.

Analysis: LC-MS/MS monitoring of the parent peak vs. the ring-opened hydrolysis product

(glutaramic acid derivative).

Calculation: Plot ln(% remaining) vs. time to determine half-life (

).

Visualization of Synthetic Workflow
DOT Diagram: Synthesis of C4-Functionalized
Glutarimide
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Caption: Synthetic route via nitrile intermediate to access the 4-carboxamide scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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